(3S,5S)-3,5-Dimethylmorpholine hydrochloride
CAS No.: 154634-94-3
Cat. No.: VC0174076
Molecular Formula: C6H14ClNO
Molecular Weight: 151.634
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154634-94-3 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.634 |
| IUPAC Name | (3S,5S)-3,5-dimethylmorpholine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | SBXQYCSQVMVHQR-GEMLJDPKSA-N |
| SMILES | CC1COCC(N1)C.Cl |
Introduction
(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a derivative of morpholine, characterized by the presence of two methyl groups at the 3rd and 5th positions of the morpholine ring. It is primarily used in various scientific and industrial applications due to its unique chemical properties and reactivity. This compound belongs to the class of morpholine derivatives, which are cyclic amines, and is classified as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions .
Chemical Data Table
Synthesis
The synthesis of (3S,5S)-3,5-Dimethylmorpholine hydrochloride typically involves the methylation of morpholine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases like sodium hydroxide. This process occurs in organic solvents under controlled conditions to ensure high yield and purity.
Biological Activity and Applications
This compound is used in enzyme mechanism studies and has potential applications in medicinal chemistry due to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of dimethyl groups influences binding affinity and specificity towards these biological targets.
In research related to morpholine derivatives, (3S,5S)-3,5-Dimethylmorpholine hydrochloride can serve as a model to understand how structural modifications affect biological activity. For instance, in studies involving mTOR and PI3K inhibitors, morpholine derivatives have shown significant interactions with these enzymes, highlighting the importance of structural features in drug design .
Safety and Hazards
(3S,5S)-3,5-Dimethylmorpholine hydrochloride poses several hazards, including skin irritation, serious eye irritation, and respiratory tract irritation. It is classified under GHS as a skin irritant (category 2), eye irritant (category 2A), and specific target organ toxicity (single exposure, category 3) .
Safety Data Table
| Hazard | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Tract Irritation | Specific Target Organ Toxicity (Single Exposure, Category 3) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume